molecular formula C21H17N3O3S B2753130 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide CAS No. 1797076-63-1

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide

Cat. No. B2753130
CAS RN: 1797076-63-1
M. Wt: 391.45
InChI Key: NAKVHDFVWMTNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Antiplasmodial Activities

Research on N-acylated furazan-3-amine derivatives, closely related to the chemical structure , has demonstrated activity against different strains of Plasmodium falciparum. The study found that the nature of the acyl moiety significantly influences activity, with benzamides showing promising results. Specific derivatives showed high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum, highlighting their potential in malaria treatment (Hermann et al., 2021).

Anticancer Evaluation

The synthesis and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher activities than the reference drug etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Inhibition of NQO2

Studies on analogues of furan-amidines, which share structural similarities, as inhibitors of NQO2 (NRH: quinone oxidoreductase 2) have shown potential use in cancer chemotherapy and malaria treatment. Although modifications to the furan ring and amidine group resulted in lower activity compared to the lead compound, these studies contribute to the understanding of structure-activity relationships and the development of novel inhibitors (Alnabulsi et al., 2018).

Miscellaneous Biological Activities

Further research into derivatives of oxadiazole and furadiazole, which are structural motifs present in the compound of interest, has highlighted their therapeutic potential. These compounds have been found to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. This diversity in biological activity underscores the potential utility of these heterocyclic compounds in developing new therapeutic agents (Siwach & Verma, 2020).

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28-18-11-5-3-8-15(18)21(25)22-16-9-4-2-7-14(16)13-19-23-20(24-27-19)17-10-6-12-26-17/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKVHDFVWMTNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide

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